molecular formula C6H8F3N3 B2878683 2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1934458-45-3

2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine

Cat. No. B2878683
CAS RN: 1934458-45-3
M. Wt: 179.146
InChI Key: GCSXUJKUFNQORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine, commonly known as DMTFPI, is a pyrazoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMTFPI is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research.

Mechanism of Action

The mechanism of action of DMTFPI is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger, which can reduce oxidative stress in cells. DMTFPI has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DMTFPI has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have shown that DMTFPI can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as reduce the expression of COX-2. In vivo studies have shown that DMTFPI can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using DMTFPI in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with in the laboratory. Another advantage is its stability under various conditions, which allows for long-term storage. However, one limitation of using DMTFPI is its potential toxicity, which requires careful handling and disposal.

Future Directions

For research on DMTFPI include further studies on its mechanism of action, as well as its potential applications in various fields. In medicinal chemistry, future research could focus on the development of DMTFPI derivatives with improved anti-inflammatory and anti-cancer activity. In biochemistry, future research could focus on the development of DMTFPI-based fluorescent probes for imaging cellular processes. In materials science, future research could focus on the synthesis of novel materials using DMTFPI as a building block.

Synthesis Methods

DMTFPI can be synthesized through various methods, including the reaction of 2,5-dimethyl-3-nitropyrazole with trifluoroacetaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dimethylpyrazole with trifluoromethyl ketone, followed by reduction with sodium borohydride. DMTFPI can also be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with trifluoromethyl ketone, followed by reduction with sodium borohydride.

Scientific Research Applications

DMTFPI has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMTFPI has been studied for its potential as an anti-inflammatory agent, as well as its potential as an anti-cancer agent. In biochemistry, DMTFPI has been studied for its potential as a fluorescent probe for imaging cellular processes. In materials science, DMTFPI has been studied for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

2,5-dimethyl-4-(trifluoromethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-3-4(6(7,8)9)5(10)12(2)11-3/h10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMOWDNQMPPRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(F)(F)F)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine

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